molecular formula C27H22N3O3P B14949173 1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one

1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one

Katalognummer: B14949173
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: FIWWRPAELFDBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a diazenyl linkage, and a triphenylphosphanyl group, making it a subject of interest in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a suitable phosphanyl compound under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The diazenyl linkage can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions typically result in the replacement of the phosphanyl group with the nucleophile.

Wissenschaftliche Forschungsanwendungen

1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE involves its interaction with molecular targets through its functional groups. The nitrophenyl and diazenyl groups can participate in redox reactions, while the phosphanyl group can act as a ligand in coordination chemistry. These interactions can modulate various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)PROPAN-2-ONE is unique due to its combination of a nitrophenyl group, a diazenyl linkage, and a triphenylphosphanyl group

Eigenschaften

Molekularformel

C27H22N3O3P

Molekulargewicht

467.5 g/mol

IUPAC-Name

1-[(4-nitrophenyl)diazenyl]-1-(triphenyl-λ5-phosphanylidene)propan-2-one

InChI

InChI=1S/C27H22N3O3P/c1-21(31)27(29-28-22-17-19-23(20-18-22)30(32)33)34(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,1H3

InChI-Schlüssel

FIWWRPAELFDBSU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.